molecular formula C20H30O B1228095 7-Hydroxyerogorgiaene

7-Hydroxyerogorgiaene

Cat. No.: B1228095
M. Wt: 286.5 g/mol
InChI Key: HWRNTAPYVJUXEL-YQQAZPJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxyerogorgiaene is a serrulatane-based diterpene isolated from the marine octocoral Pseudopterogorgia elisabethae. It is characterized by a hydroxyl group at the C-7 position of its diterpene backbone, distinguishing it from its parent compound, erogorgiaene . This structural modification influences its physicochemical properties, such as solubility and binding affinity, which correlate with its biological activity.

Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(5R,8S)-3,8-dimethyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C20H30O/c1-13(2)7-6-8-14(3)17-10-9-15(4)18-12-20(21)16(5)11-19(17)18/h7,11-12,14-15,17,21H,6,8-10H2,1-5H3/t14-,15-,17+/m0/s1

InChI Key

HWRNTAPYVJUXEL-YQQAZPJKSA-N

SMILES

CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)CCC=C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H](C2=C1C=C(C(=C2)C)O)[C@@H](C)CCC=C(C)C

Canonical SMILES

CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)CCC=C(C)C

Synonyms

7-hydroxyerogorgiaene

Origin of Product

United States

Comparison with Similar Compounds

Bioactivity Profile :

  • Antitubercular Activity : Demonstrates 77% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 μg/ml, outperforming erogorgiaene (96% inhibition at 12.5 μg/ml) in terms of required concentration .

Comparative Analysis with Analogous Compounds

Structural Analogs: Erogorgiaene vs. 7-Hydroxyerogorgiaene

Both compounds are diterpenes isolated from P. elisabethae, but their structural differences result in distinct biological profiles:

Property Erogorgiaene This compound
Structure Lacks hydroxyl group at C-7 Hydroxyl group at C-7
Antitubercular IC₅₀ 12.5 μg/ml (96% inhibition) 6.25 μg/ml (77% inhibition)
Solubility Lower (hydrophobic core) Higher (polar hydroxyl group)

Key Findings :

  • The hydroxyl group in this compound likely enhances solubility, enabling activity at lower concentrations despite slightly reduced inhibition compared to erogorgiaene .
  • Erogorgiaene’s higher hydrophobicity may improve membrane permeability, contributing to its superior inhibition at higher concentrations .

Functional Analogs: Pseudopteroxazole Alkaloids

Pseudopteroxazole, homopseudopteroxazole, and seco-pseudopteroxazole are alkaloids from P. elisabethae with antitubercular activity.

Compound Inhibition % (12.5 μg/ml) Structural Feature
Pseudopteroxazole 97% Oxazole ring
Homopseudopteroxazole 88% Modified side chain
Seco-pseudopteroxazole 66% Open-ring structure
This compound 77% (at 6.25 μg/ml) Hydroxylated diterpene

Comparison Insights :

  • Pseudopteroxazole’s oxazole ring confers the highest inhibition (97%), but this compound achieves comparable efficacy at half the concentration, suggesting diterpenes may have optimized pharmacokinetics .
  • The absence of an oxazole in this compound implies a divergent mechanism of action compared to pseudopteroxazole derivatives.

Broader Context: Marine Diterpenes and Antiviral Compounds

This compound is part of a broader class of marine diterpenes with diverse bioactivities. For example:

  • Amphilectosin A/B : Exhibits anti-inflammatory and anticancer properties but lacks reported antitubercular activity .
  • β-Gorgonene : A sesquiterpene with antimicrobial effects but lower potency than this compound against M. tuberculosis .

Structural-Activity Trends :

  • Hydroxylation (e.g., at C-7 in this compound) is a common modification enhancing target engagement in diterpenes.
  • Linear diterpene backbones (as in erogorgiaene) favor membrane interaction, while cyclic structures (e.g., pseudopteroxazole) may optimize enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyerogorgiaene
Reactant of Route 2
7-Hydroxyerogorgiaene

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